Levonorgestrel-3-etildienol éter

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

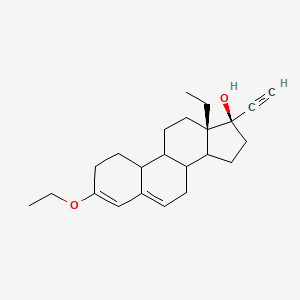

Levonorgestrel-3-ethyldienol ether is a synthetic derivative of levonorgestrel, a well-known progestin used in various contraceptive formulations. The compound is characterized by its molecular formula C23H32O2 and a molecular weight of 340.50 g/mol . It is also known by its chemical name 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol .

Aplicaciones Científicas De Investigación

Levonorgestrel-3-ethyldienol ether has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Levonorgestrel-3-Ethyldienol Ether, a synthetic progestogen, primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel-3-Ethyldienol Ether binds to progesterone and androgen receptors, which results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation . This interaction inhibits ovulation, thereby preventing pregnancy .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel-3-Ethyldienol Ether is the hypothalamic-pituitary-gonadal axis. By binding to progesterone and androgen receptors, it slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This leads to a decrease in LH surge, inhibiting ovulation and thus preventing pregnancy .

Pharmacokinetics

It is known that sex hormone binding globulin (shbg) plays an important role in its pharmacokinetics . Levonorgestrel binds strongly to SHBG, and serum SHBG levels are influenced by various factors, including the administration of Levonorgestrel .

Result of Action

The primary result of Levonorgestrel-3-Ethyldienol Ether’s action is the prevention of ovulation, which in turn prevents pregnancy . By suppressing the LH surge, it inhibits the release of an egg from the ovary, thus preventing fertilization .

Análisis Bioquímico

Biochemical Properties

Levonorgestrel-3-ethyldienol ether plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sex hormone-binding globulin (SHBG) and progesterone receptors. The binding of Levonorgestrel-3-ethyldienol ether to SHBG influences its bioavailability and distribution within the body . Additionally, its interaction with progesterone receptors modulates gene expression and cellular responses, contributing to its contraceptive effects .

Cellular Effects

Levonorgestrel-3-ethyldienol ether affects various cell types and cellular processes. In endometrial cells, it regulates the secretion of fibrinolytic factors such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), thereby influencing hemostasis . It also impacts cell signaling pathways, including those involved in ovulation and endometrial receptivity, by modulating the expression of specific genes .

Molecular Mechanism

At the molecular level, Levonorgestrel-3-ethyldienol ether exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby suppressing ovulation . The compound also affects the endometrial lining, making it less receptive to implantation . These actions are mediated through changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levonorgestrel-3-ethyldienol ether change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to Levonorgestrel-3-ethyldienol ether can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Levonorgestrel-3-ethyldienol ether vary with different dosages in animal models. At low doses, it effectively suppresses ovulation and regulates menstrual cycles without significant adverse effects . At higher doses, it can cause toxic effects such as liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Levonorgestrel-3-ethyldienol ether is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and elimination . The compound also influences metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Levonorgestrel-3-ethyldienol ether is transported and distributed through interactions with transporters and binding proteins. It binds strongly to SHBG, which regulates its distribution and availability in the bloodstream . This binding also affects its localization within target tissues, such as the endometrium and ovaries .

Subcellular Localization

Levonorgestrel-3-ethyldienol ether exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with progesterone receptors to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of levonorgestrel-3-ethyldienol ether involves multiple steps, starting from levonorgestrelThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of levonorgestrel-3-ethyldienol ether follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

Levonorgestrel-3-ethyldienol ether undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols .

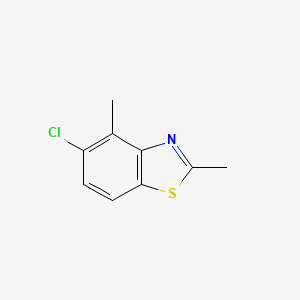

Comparación Con Compuestos Similares

Similar Compounds

Levonorgestrel: The parent compound, widely used in contraceptives.

Ethinyl estradiol: Often combined with levonorgestrel in contraceptive formulations.

Norethindrone: Another synthetic progestin used in hormonal therapies.

Uniqueness

Levonorgestrel-3-ethyldienol ether is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar progestins .

Propiedades

IUPAC Name |

(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGGGFXBWMZHMQ-QBFRCJLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)

![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)